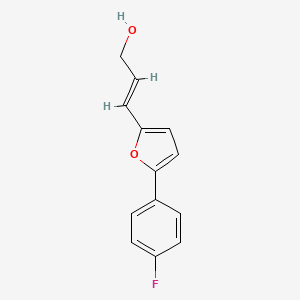

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol

Description

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is a fluorinated furan derivative featuring a conjugated propenol chain. Its structure combines a furan ring substituted with a 4-fluorophenyl group at the 5-position and an allylic alcohol moiety at the 2-position.

Properties

Molecular Formula |

C13H11FO2 |

|---|---|

Molecular Weight |

218.22 g/mol |

IUPAC Name |

(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C13H11FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8,15H,9H2/b2-1+ |

InChI Key |

XHFZGFSFCNANBV-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/CO)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=CCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with propargyl alcohol. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Functional Group Variations

a. Ketone vs. Alcohol Substituents

- (2E)-3-[5-(4-Fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one (CAS: 304896-51-3): Key Difference: Replaces the terminal hydroxyl group with a ketone linked to a 4-methylphenyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity, affecting solubility and crystallinity .

3-(4-Fluorophenyl)prop-2-en-1-ol :

b. Heterocyclic Modifications

Thiazole Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole):

Structural Data and Crystallography

Key Insight : The target compound’s furan ring and hydroxyl group may promote planar conformations in the solid state, similar to isostructural thiazole derivatives .

Antifungal and Anticancer Potential

- Thiazole-Hydrazone Analogs : Exhibit MIC = 250 µg/mL against C. utilis and IC₅₀ = 125 µg/mL against MCF-7 cells, highlighting the role of hydrazone linkers in bioactivity .

- Target Compound: No direct activity data available, but the hydroxyl group may enhance interactions with fungal cell membranes or cancer-related enzymes via hydrogen bonding.

Biological Activity

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol, also known by its CAS number 1563771-62-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.22 g/mol |

| CAS Number | 1563771-62-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorophenyl and furan moieties enhances its reactivity and affinity for specific enzymes and receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effective antibacterial and antifungal activities against a range of pathogens.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various furan derivatives, compounds with structural similarities to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, studies have reported antifungal activities for compounds related to this class. For example, certain derivatives have shown effectiveness against Candida albicans, with MIC values indicating significant inhibition of fungal growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the introduction of fluorine into the phenyl ring enhances the biological activity of the compound. The presence of electron-withdrawing groups like fluorine increases the compound's ability to interact with biological targets, thereby improving efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |

|---|---|---|

| This compound | 0.0039 - 0.025 | Not specified |

| Pyrrolidine Alkaloids | 0.0048 - 0.0195 | 0.0048 - 0.039 |

| Other Furan Derivatives | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.